molecular formula C14H17ClN4O2 B1453115 5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1306603-95-1

5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No. B1453115
CAS RN: 1306603-95-1
M. Wt: 308.76 g/mol
InChI Key: VDWXKQTYDGLUSR-UHFFFAOYSA-N
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Description

5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O2 and its molecular weight is 308.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Derivative Synthesis and Characterization

  • Derivatives of Tetrahydroisoquinoline Carboxylic Acid : Derivatives of 1,2,3,4-tetrahydroisoquinoline carboxylic acid, including hydrochlorides and N-acetyl derivatives, have been synthesized and characterized by various methods such as NMR spectroscopy and X-Ray diffraction, indicating potential applications in molecular characterization and structural studies (Jansa, Macháček, & Bertolasi, 2006).

Pharmaceutical and Biological Activity

  • Synthesis of Tetrahydroisoquinolinones : Studies on the synthesis of tetrahydroisoquinolinones, which are derivatives of tetrahydroisoquinoline carboxylic acid, demonstrate their potential in developing pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006).

  • Antimicrobial Activity : Certain triazole derivatives, like the 1,2,3-triazoles containing quinoline moiety, exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sumangala et al., 2010).

Chemical Process and Synthesis

  • Synthesis of Quinazolinones and Triazoles : The synthesis and characterization of new quinazolinones and 1,2,3-triazole derivatives show the chemical versatility and potential applications of these compounds in chemical synthesis (Khan, 2018).

Industrial and Material Applications

  • Inhibition of Mild Steel Corrosion : Quinolinyl triazole derivatives have been identified as potent inhibitors for mild steel corrosion in hydrochloric acid, highlighting their industrial application in corrosion prevention (Bhat & Shetty, 2021).

Antioxidant Properties

  • Antioxidant Properties : A related compound, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, demonstrates extremely high electron-donating activity and excellent antioxidant properties, suggesting similar potential in related triazole derivatives (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

properties

IUPAC Name

5-methyl-1-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2.ClH/c1-9-13(14(19)20)15-16-18(9)12-5-3-4-10-8-17(2)7-6-11(10)12;/h3-5H,6-8H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWXKQTYDGLUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 2
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 4
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 5
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

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